2-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
2-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS: 955641-61-9, molecular formula: C₁₈H₂₀N₂O₃S, molecular weight: 344.428 g/mol) is a tetrahydroisoquinoline derivative featuring a thiophene-2-carbonyl group at the 2-position and an ethoxyacetamide substituent at the 7-position of the tetrahydroisoquinoline scaffold . Its structure combines aromatic heterocycles (thiophene) with a substituted acetamide moiety, making it a candidate for pharmacological studies, particularly in receptor modulation.
Properties
IUPAC Name |
2-ethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-12-17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-24-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMSDIOWZIOHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and potential applications in pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 422.50 g/mol. It contains a tetrahydroisoquinoline structure, which is often associated with various biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Tetrahydroisoquinoline : The initial step typically involves cyclization reactions that form the isoquinoline core.
- Substitution Reactions : The introduction of the thiophene-2-carbonyl moiety occurs through acylation reactions.
- Final Acetylation : The compound is completed by adding the ethoxy group through nucleophilic substitution.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Properties
Research has shown that tetrahydroisoquinoline derivatives possess anticancer activity:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific pathways involved in cell death .
- Case Studies : A notable study demonstrated that a related compound exhibited cytotoxic effects on breast cancer cell lines at micromolar concentrations .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of isoquinoline derivatives:
- Studies indicate that these compounds can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: 2-(4-ethoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- Key Differences: Core Scaffold: The analog replaces the tetrahydroisoquinoline core with tetrahydroquinoline, altering ring size and substitution patterns. Substituents: A 4-ethoxyphenyl group replaces the ethoxy group in the target compound, enhancing aromaticity and lipophilicity (logP: 4.625 vs. ~3–4 for the target compound inferred from similar analogs) . Molecular Weight: Higher (420.53 g/mol vs.
Functional Analog: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6/7-substituted-tetrahydroisoquinolin-2-yl}acetamides
- Substituent Effects :
- 6- and 7-Position Modifications : Compounds with methoxy, benzyloxy, or piperidinyl-ethoxy groups at these positions (e.g., compounds 20–24 in ) exhibit selectivity as orexin-1 receptor antagonists. The target compound’s ethoxy group may confer distinct receptor interaction profiles .
- Synthetic Yields : Substituents at the 7-position (e.g., benzyloxy in compound 21) yield higher synthetic efficiency (78% vs. 24–82% in ), suggesting the ethoxy group in the target compound may require optimized reaction conditions .
Adamantane-Based Analog: N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide
- Structural Comparison: Carboxamide vs. Receptor Affinity: Adamantane derivatives are known for kinase or GPCR modulation, implying possible divergent therapeutic applications compared to the target compound’s acetamide-based structure .
Table 1. Key Parameters of Analogs vs. Target Compound
Physicochemical Properties
- Hydrogen Bonding: The target compound’s acetamide and thiophene groups provide moderate hydrogen bond acceptors (5) and donors (1), similar to analogs in .
- Polar Surface Area (PSA) : Estimated PSA of ~80–90 Ų (based on analogs) suggests moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
